![molecular formula C14H12N2 B1517345 2-苄基咪唑并[1,2-a]吡啶 CAS No. 889813-26-7](/img/structure/B1517345.png)

2-苄基咪唑并[1,2-a]吡啶

描述

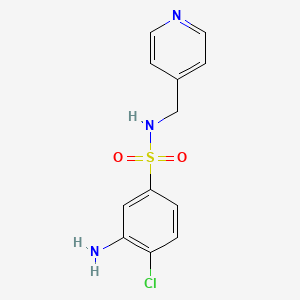

2-Benzylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . These reactions have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

2-Benzylimidazo[1,2-a]pyridine is highly crystalline . More specific physical and chemical properties were not found in the search results.

科学研究应用

2-苄基咪唑并[1,2-a]吡啶:科学研究应用的全面分析

治疗剂开发: 咪唑并[1,2-a]吡啶骨架因其在治疗剂开发中的潜力而备受关注。 该化合物的衍生物已被广泛研究用于构建药物样化学库,旨在进行生物筛选以发现新的治疗剂 .

有机发光二极管 (OLED): 合成了具有 2-苯基咪唑并[1,2-a]吡啶配体的新的铱配合物,其显示出取决于苯环上取代基的异常发射最大值。 这些衍生物已用于 OLED 中以产生白光发射,表明其在显示技术中的重要性 .

绿色合成方法: 咪唑并[1,2-a]吡啶由于其多样的药物开发用途,是有机和药物化学中的关键骨架。 最近已建立了创建此类化合物的绿色合成方法,突出了其在可持续化学实践中的重要性 .

荧光传感器和激光染料: 由于其特性,咪唑并[1,2-a]吡啶被广泛用作荧光传感器和激光染料。 它们也用于分子开关,证明了它们在各种科学应用中的多功能性 .

农用化学品和药物: 虽然与 2-苄基咪唑并[1,2-a]吡啶没有直接关系,但咪唑并[1,5-a]吡啶结构是许多农用化学品和药物的重要组成部分。 几十年来,这些化合物的合成一直是深入研究的主题,表明了 2-苄基咪唑并[1,2-a]吡啶所属的更广泛家族的相关性 .

安全和危害

未来方向

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis methods and applications in medicinal chemistry.

作用机制

Target of Action

2-Benzylimidazo[1,2-a]pyridine is a novel scaffold that has been utilized in the development of covalent inhibitors . This compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The mode of action of 2-Benzylimidazo[1,2-a]pyridine involves its interaction with its targets, leading to changes that inhibit the growth of cancer cells or tuberculosis bacteria . The compound acts as a covalent inhibitor, binding to its targets and disrupting their normal function .

Biochemical Pathways

The biochemical pathways affected by 2-Benzylimidazo[1,2-a]pyridine are those related to the growth and proliferation of cancer cells and tuberculosis bacteria . The compound’s interaction with its targets leads to downstream effects that inhibit these pathways, thereby exerting its therapeutic effects.

Result of Action

The result of the action of 2-Benzylimidazo[1,2-a]pyridine is the inhibition of the growth of cancer cells or tuberculosis bacteria . This leads to a reduction in the severity of the diseases caused by these cells or bacteria.

属性

IUPAC Name |

2-benzylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDQUIVNHEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?

A1: Currently, two main synthetic routes for 2-Benzylimidazo[1,2-a]pyridine are reported in the literature:

- Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired 2-Benzylimidazo[1,2-a]pyridine. []

- Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)